molecular formula C16H14N2 B2376796 N-(pyridin-4-ylmethyl)naphthalen-1-amine CAS No. 351992-06-8

N-(pyridin-4-ylmethyl)naphthalen-1-amine

Cat. No.: B2376796
CAS No.: 351992-06-8
M. Wt: 234.302
InChI Key: FATYWRSQANLOKG-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)naphthalen-1-amine is a chemical compound with the molecular formula C16H14N2 and a molecular weight of 234.30 g/mol . This compound features a naphthalene ring substituted with a pyridin-4-ylmethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)naphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Pyridin-4-ylmethyl chloride, potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid and pyridine-4-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-4-ylmethyl)naphthalen-1-amine is unique due to its combination of a naphthalene ring and a pyridin-4-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATYWRSQANLOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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